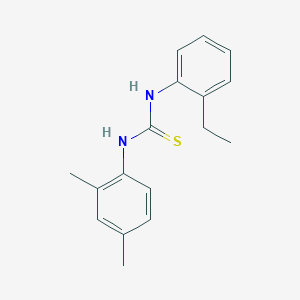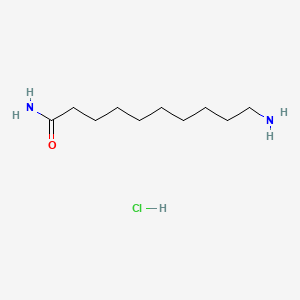
10-Aminodecanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Aminodecanamide hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O. It is an amide derivative with an amino group attached to the decanamide chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Aminodecanamide hydrochloride typically involves the reaction of decanoic acid with ammonia or an amine to form the corresponding amide. This amide is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Solvent: Common solvents include water or ethanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Decanoic acid and ammonia or amine are prepared in the required quantities.
Reaction: The reaction is carried out in large reactors with controlled temperature and pressure.
Purification: The product is purified using techniques such as crystallization or distillation to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Aminodecanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: N-substituted amides or amines.
Applications De Recherche Scientifique
10-Aminodecanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Aminodecanamide hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
10-Aminodecanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Decanamide: Lacks the amino group present in 10-Aminodecanamide hydrochloride.
10-Aminodecanol: Contains a hydroxyl group instead of an amide group.
Uniqueness: this compound is unique due to the presence of both an amino group and an amide group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H23ClN2O |
|---|---|
Poids moléculaire |
222.75 g/mol |
Nom IUPAC |
10-aminodecanamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H2,12,13);1H |
Clé InChI |
VXTHZLXODYMQCD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)N)CCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


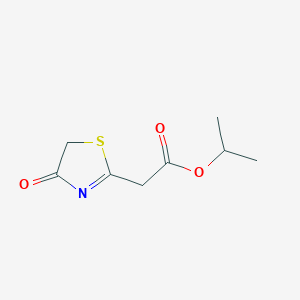

![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)

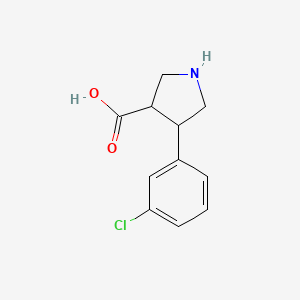
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
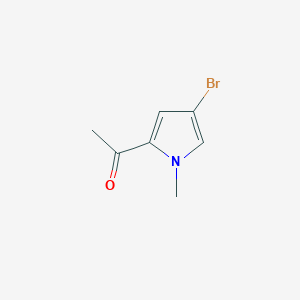
![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
